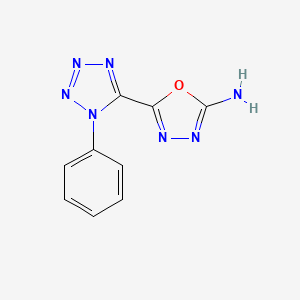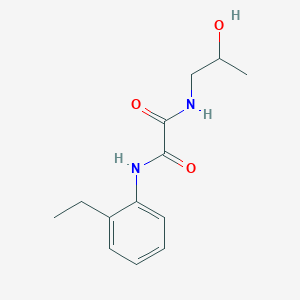![molecular formula C16H21NO3 B5912258 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)
8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a derivative of hydroxycoumarins, which are known for their diverse biological activities. This compound is part of the larger family of coumarins, which are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of 7-hydroxy-4-methylcoumarin with formaldehyde and diethylamine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the coumarin derivative to form the final product .
Chemical Reactions Analysis
8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar compounds to 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one include other hydroxycoumarin derivatives such as:
7-hydroxy-4-methylcoumarin: Known for its antioxidant properties.
6,7-dihydroxy-4-methylcoumarin: Exhibits significant anticancer activity.
7-(diethylamino)-4-hydroxycoumarin: Used as a fluorescent probe in various biological applications
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-17(6-2)9-13-14(18)8-7-12-10(3)11(4)16(19)20-15(12)13/h7-8,18H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBUYXRTSDLLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5912176.png)

![{2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5912203.png)

![7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(pyrrolidin-1-ylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)

![3-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE](/img/structure/B5912238.png)
![5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5912243.png)
![1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B5912265.png)

![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)
![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
